molecular formula C18H23N3O4S B11280088 N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No.: B11280088
M. Wt: 377.5 g/mol
InChI Key: WTSJOYXYOITZDX-UHFFFAOYSA-N
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Description

N-(4-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a thiazole ring, a dimethoxyphenyl group, and a propanamide moiety

Preparation Methods

The synthesis of N-(4-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Carbamoyl Group: The carbamoyl group is typically formed through the reaction of an amine with an isocyanate.

    Final Coupling: The final step involves coupling the thiazole derivative with the dimethylpropanamide moiety under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(4-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE has diverse applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar compounds to N-(4-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE include other thiazole derivatives and carbamoyl compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H23N3O4S/c1-18(2,3)16(23)21-17-19-11(10-26-17)8-15(22)20-13-9-12(24-4)6-7-14(13)25-5/h6-7,9-10H,8H2,1-5H3,(H,20,22)(H,19,21,23)

InChI Key

WTSJOYXYOITZDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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